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Compound of Interest

Compound Name: 2,3-Dimethyl-p-benzoquinone

Cat. No.: B051311 Get Quote

Disclaimer: Specific toxicological data for 2,3-Dimethyl-p-benzoquinone is limited in publicly

available literature. This guide provides a comprehensive overview based on the toxicological

properties of the parent compound, p-benzoquinone, and other structurally related quinone

derivatives. The information presented is intended for researchers, scientists, and drug

development professionals.

Executive Summary
2,3-Dimethyl-p-benzoquinone belongs to the quinone family, a class of compounds known for

their redox activity and biological reactivity. While specific quantitative toxicological data for this

particular isomer is scarce, the broader class of p-benzoquinones has been studied for its

cytotoxic, mutagenic, and irritant properties. The primary mechanisms of quinone toxicity are

believed to be the generation of reactive oxygen species (ROS) through redox cycling and the

formation of covalent adducts with cellular macromolecules, such as proteins and DNA. These

actions can lead to oxidative stress, disruption of cellular signaling pathways, and ultimately,

cell death. This document synthesizes the available information on related compounds to

provide a predictive toxicological profile for 2,3-Dimethyl-p-benzoquinone.

General Toxicology of p-Benzoquinones
p-Benzoquinone and its derivatives are generally considered to be toxic. According to the

harmonised classification and labelling approved by the European Union, p-benzoquinone is

toxic if swallowed or inhaled, causes serious eye and skin irritation, and may cause respiratory
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irritation. It is also suspected of causing genetic defects and may cause an allergic skin

reaction.

Table 1: Summary of Harmonized Classification for p-Benzoquinone

Hazard Class Hazard Category Hazard Statement

Acute Toxicity (Oral) Category 3 Toxic if swallowed

Acute Toxicity (Inhalation) Category 3 Toxic if inhaled

Skin Corrosion/Irritation Category 2 Causes skin irritation

Serious Eye Damage/Eye

Irritation
Category 2A Causes serious eye irritation

Skin Sensitisation Category 1B
May cause an allergic skin

reaction

Germ Cell Mutagenicity Category 2
Suspected of causing genetic

defects

Specific Target Organ Toxicity Category 3 May cause respiratory irritation

(Single Exposure)

Cytotoxicity of p-Benzoquinone Congeners
The cytotoxicity of various p-benzoquinone derivatives has been evaluated in different cell

lines. The toxicity is influenced by the nature and position of substituents on the quinone ring,

which affect properties like electron affinity and molecular volume.[1] Methyl-substituted p-

benzoquinones have been shown to be cytotoxic towards PC12 cells.[1]

Table 2: Comparative Cytotoxicity of p-Benzoquinone and its Derivatives
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Compound Cell Line
Cytotoxicity
Endpoint (e.g.,
IC50)

Reference

p-Benzoquinone HL-60

Doses below 10 µM

did not significantly

reduce viability

[2]

2,5-Dimethyl-p-

benzoquinone
Not Specified Toxic if swallowed Safety Data Sheet

2,6-Dimethyl-p-

benzoquinone
Not Specified

Causes skin and eye

irritation
Safety Data Sheet

N-acetyl-2,6-dimethyl-

p-benzoquinone imine
Rat Hepatocytes Potent cytotoxin [3]

Note: This table is illustrative and compiles data from various sources on related compounds

due to the lack of specific data for 2,3-Dimethyl-p-benzoquinone.

Mechanisms of Toxicity
The toxicity of quinones is primarily attributed to two interconnected mechanisms: oxidative

stress via redox cycling and arylation of nucleophilic macromolecules.

Oxidative Stress and Redox Cycling
Quinones can be reduced to semiquinone radicals by cellular reductases. These radicals can

then react with molecular oxygen to regenerate the parent quinone and produce superoxide

radicals. This process, known as redox cycling, leads to the continuous generation of reactive

oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals.[4] This

surge in ROS can overwhelm the cellular antioxidant defenses, leading to oxidative damage to

lipids, proteins, and DNA.

Quinone
(e.g., 2,3-Dimethyl-p-benzoquinone) Semiquinone Radical

Cellular Reductases
(e.g., NADPH-cytochrome P450 reductase)

O2

Reactive Oxygen Species (ROS)
(e.g., O2•-)

O2 Oxidative Cellular Damage
(Lipid peroxidation, Protein oxidation, DNA damage)
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Figure 1: Generalized mechanism of quinone-induced oxidative stress via redox cycling.

Arylation of Macromolecules
Quinones are electrophilic and can react with nucleophilic groups in cellular macromolecules,

particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[4] This

process, known as arylation or Michael addition, can lead to the inactivation of critical enzymes

and depletion of the cellular antioxidant, GSH.[5] The depletion of GSH further exacerbates

oxidative stress.

Genotoxicity and Mutagenicity
Several p-benzoquinone derivatives have been shown to be mutagenic in the Ames test.[6] The

mutagenicity is believed to arise from both oxidative DNA damage caused by ROS and the

formation of DNA adducts.[6]

Involvement of Signaling Pathways
The cellular stress induced by quinones can activate various signaling pathways, most notably

the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including ERK, JNK,

and p38, are key regulators of cellular processes such as proliferation, differentiation, and

apoptosis.

Studies on p-benzoquinone have shown that it can induce the phosphorylation of ERK1/2

proteins in a ROS-dependent manner.[2] Other studies on substituted quinones have

implicated the JNK and p38 pathways in the cellular response to quinone-induced stress.[6]

Activation of these pathways can have divergent outcomes, leading to either cell survival or

apoptosis, depending on the specific stimulus and cellular context.
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Figure 2: Postulated involvement of the MAPK signaling pathway in response to quinone
exposure.

Experimental Protocols
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The following are generalized protocols for key in vitro assays that would be used to assess the

toxicology of 2,3-Dimethyl-p-benzoquinone.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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7. Add solubilizing agent (e.g., DMSO)
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Figure 3: General experimental workflow for the MTT cytotoxicity assay.
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Protocol Steps:

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to

attach overnight.

Compound Treatment: The cells are then treated with a range of concentrations of 2,3-
Dimethyl-p-benzoquinone for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to

each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan

precipitate.

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan

crystals.

Absorbance Measurement: The absorbance of the solution is measured using a microplate

reader. The amount of formazan produced is proportional to the number of viable cells.

Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical.

Protocol Steps:

Strain Selection: Histidine-dependent strains of Salmonella typhimurium (and/or tryptophan-

dependent E. coli) are used.

Metabolic Activation: The test is performed with and without the addition of a liver extract (S9

fraction) to simulate metabolic activation.

Exposure: The bacterial strains are exposed to various concentrations of 2,3-Dimethyl-p-
benzoquinone.

Plating: The treated bacteria are plated on a minimal agar medium lacking the required

amino acid (e.g., histidine).

Incubation: The plates are incubated for 48-72 hours.
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Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability

to synthesize the amino acid will grow and form colonies. The number of revertant colonies is

counted. An increase in the number of colonies compared to the control indicates mutagenic

potential.[7][8]

Conclusion
While specific toxicological data for 2,3-Dimethyl-p-benzoquinone are not readily available,

the existing literature on p-benzoquinone and its derivatives provides a strong basis for a

preliminary toxicological assessment. It is reasonable to predict that 2,3-Dimethyl-p-
benzoquinone will exhibit cytotoxic and potentially mutagenic properties, likely mediated

through oxidative stress and covalent binding to cellular macromolecules. The activation of

stress-responsive signaling pathways, such as the MAPK pathway, is also a probable

consequence of exposure. Further empirical studies are necessary to definitively characterize

the toxicological profile of 2,3-Dimethyl-p-benzoquinone and to determine its specific

quantitative toxicological parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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